

Velnacrine Maleate acetylcholinesterase assay

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

Cat. No.: S619733

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Application Note: Velnacrine Maleate

1. Compound Profile Velnacrine is an **acetylcholinesterase inhibitor (AChEI)** that was investigated for the treatment of mild-to-moderate Alzheimer's disease [1]. It was developed as a hydroxy metabolite and a less toxic analogue of the first approved AChEI, tacrine [1] [2]. Its primary intended mechanism was to bolster the cortical cholinergic system by inhibiting the degradation of acetylcholine, thereby temporarily improving cognitive symptoms [2] [3].

2. Clinical Efficacy and Safety Data The following table summarizes key quantitative findings from a pivotal phase III clinical trial on **Velnacrine Maleate** [4].

Parameter	Placebo (n=152)	Velnacrine 150 mg/d (n=149)	Velnacrine 225 mg/d (n=148)
Cognitive Benefit (ADAS-Cog)	Significant deterioration	Stabilization (superior to placebo)	Stabilization (significantly superior to 150 mg)
Global Impression	-	Improvement	Improvement
Most Common Adverse Event	Diarrhea (36%)	Diarrhea (28%)	Diarrhea (30%)
Treatment Discontinuation (Any)	3%	30%	24%

Parameter	Placebo (n=152)	Velnacrine 150 mg/d (n=149)	Velnacrine 225 mg/d (n=148)
cause)			
Discontinuation due to Hepatotoxicity	Not Specified	30%	24%

3. Summary of Clinical Conclusions Clinical studies concluded that Velnacrine produced **modest but significant benefits** in patients with Alzheimer's disease, with the 225 mg/day dose being more effective than the 150 mg/day dose [4]. The development of Velnacrine and other cholinesterase inhibitors of its era was complicated by a **narrow therapeutic index**, where the administration of clinically beneficial doses was often associated with intolerable cholinergic adverse effects, primarily hepatotoxicity and gastrointestinal issues [2] [4].

Proposed Experimental Pathways

While a specific laboratory protocol for Velnacrine is not available in the public domain, its investigation would follow established pathways for acetylcholinesterase inhibitor research. The diagram below outlines the logical flow from initial screening to in vivo validation.



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Detailed Methodological Framework

1. In Vitro AChE Inhibition Assay This foundational assay measures the compound's direct ability to inhibit the AChE enzyme.

- **Objective:** To determine the half-maximal inhibitory concentration (IC₅₀) of Velnacrine against AChE.
- **Principle:** The method is based on Ellman's assay [3]. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm [3].
- **Procedure:**
 - Prepare a series of concentrations of **Velnacrine Maleate** in a suitable buffer.

- In a cuvette or microplate well, mix AChE enzyme solution with DTNB.
- Add the Velnacrine solution and incubate briefly.
- Initiate the reaction by adding the substrate, acetylthiocholine.
- Continuously monitor the absorbance at 412 nm for several minutes.
- Calculate the rate of reaction in the presence and absence of the inhibitor (Velnacrine) to determine the percentage inhibition and subsequently the IC50 value.

2. Molecular Docking Study Computational studies can provide insights into how Velnacrine interacts with the AChE enzyme at the atomic level, explaining its activity and informing the design of new derivatives [1].

- **Objective:** To model the binding interaction between Velnacrine and the active site of AChE.
- **Procedure:**
 - Obtain the 3D crystal structure of AChE (e.g., from the Protein Data Bank).
 - Prepare the protein structure by adding hydrogen atoms and assigning partial charges.
 - Generate a 3D structure of Velnacrine and optimize its geometry.
 - Define the active site gorge of AChE as the docking search space.
 - Perform the molecular docking simulation to predict the most favorable binding pose(s) of Velnacrine.
 - Analyze the interactions, such as π -cation bonds with aromatic residues (e.g., Trp-86) in the anionic site and hydrogen bonds in the esteratic subsite [3] [5].

Research Implications and Notes

- **Historical Context:** Velnacrine's development path highlights the challenges of early AChE inhibitor drugs, where achieving cognitive efficacy was often balanced against significant safety concerns, particularly hepatotoxicity [4].
- **Modern Relevance:** While Velnacrine itself is not a current therapeutic, its data remains valuable for researchers studying structure-activity relationships (SAR) of AChE inhibitors and the evolution of Alzheimer's disease therapeutics.
- **Protocol Adaptation:** The methodologies described are standard for the class. Researchers can adapt the in vitro and in silico protocols to study Velnacrine analogues, using the clinical data as a benchmark for efficacy and toxicity.

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